Tris(4-(pyridin-4-yl)phenyl)amine

Electrochemistry MOF synthesis Photocatalysis

Procure Tris(4-(pyridin-4-yl)phenyl)amine (NPy3/TPPA) for your MOF research to leverage its unique redox-active triarylamine core. This C3-symmetric ligand enables reversible one-electron oxidation, delivering a quantifiable 73% improvement in photocatalytic H2 production (1187 vs 687 μmol g⁻¹ h⁻¹) and 69% higher AQE when used as a co-ligand. Its rigid geometry provides predictable control over framework interpenetration (3-fold to non-interpenetrated), critical for gas storage and separations. Essential for spectroelectrochemical studies and high-sensitivity sarin sensor development (0.017 ppm LOD).

Molecular Formula C33H24N4
Molecular Weight 476.6 g/mol
CAS No. 1366291-62-4
Cat. No. B3100268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(4-(pyridin-4-yl)phenyl)amine
CAS1366291-62-4
Molecular FormulaC33H24N4
Molecular Weight476.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=NC=C2)N(C3=CC=C(C=C3)C4=CC=NC=C4)C5=CC=C(C=C5)C6=CC=NC=C6
InChIInChI=1S/C33H24N4/c1-7-31(8-2-25(1)28-13-19-34-20-14-28)37(32-9-3-26(4-10-32)29-15-21-35-22-16-29)33-11-5-27(6-12-33)30-17-23-36-24-18-30/h1-24H
InChIKeyCRFFXCBSBSCEPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(4-(pyridin-4-yl)phenyl)amine (CAS 1366291-62-4): A Redox-Active Tripodal Ligand for Electroactive MOF and Framework Procurement


Tris(4-(pyridin-4-yl)phenyl)amine (CAS 1366291-62-4), also referred to as NPy3 or TPPA, is an N-centered triangular ligand belonging to the triarylamine class . The compound comprises a central triphenylamine core with three peripheral 4-pyridyl coordination sites, enabling its use as a 3-connected node in the construction of metal-organic frameworks (MOFs) and coordination polymers [1]. Its defining characteristic is the redox-active triarylamine moiety, which can undergo a reversible one-electron oxidation to form a highly delocalized radical cation [2]. This intrinsic electroactivity distinguishes it from purely structural tripodal ligands and makes it a targeted building block for multifunctional framework materials requiring spectroelectrochemically tunable properties.

Why Generic Tripodal Ligands Cannot Substitute for Tris(4-(pyridin-4-yl)phenyl)amine in Electroactive Framework Applications


In-class substitution of Tris(4-(pyridin-4-yl)phenyl)amine (NPy3/TPPA) with structurally similar tripodal amine ligands (e.g., non-redox-active tripodal N-donors, carboxylic acid-functionalized triphenylamines like H3TCA, or triazole-containing analogs like TTPA) fails because the target compound uniquely combines a redox-active triarylamine core with peripheral pyridyl coordination sites in a rigid C3-symmetric geometry [1]. The reversible one-electron oxidation to a highly delocalized radical cation is intrinsic to the triphenylamine backbone and cannot be replicated by ligands lacking this moiety [2]. Moreover, the specific HOMO-LUMO gap, electrochemical potentials, and radical delocalization pattern of NPy3 are distinct from those of carboxy- or triazole-functionalized triphenylamines, directly impacting framework interpenetration control, charge-transfer efficiency, and spectroelectrochemical tunability [3]. These differences translate into quantifiable variations in photocatalytic synergistic effects and sensing detection limits when the ligand is incorporated into MOFs [4].

Quantitative Differentiation Evidence: Tris(4-(pyridin-4-yl)phenyl)amine vs. Closest Analogs


Electrochemical Reversibility and Redox Potential: NPy3 vs. Carboxy-Functionalized Triarylamine (H3TCA)

The inherent redox potential of the Ar3N moiety in NPy3 is specifically tuned such that its radical cation (Ar3N˙+) does not abstract an electron from C(sp3)–H nucleophiles, but instead undergoes hydrogen atom transfer (HAT) for regioselective C–H arylation [1]. In contrast, the carboxy-functionalized analog H3TCA, when used alone in monoligand frameworks, exhibits different electrochemical behavior that results in suboptimal charge separation efficiency [2]. When NPy3 is combined with H3TCA in a multi-component MOF (Co-MIX), a positive synergistic effect on stability and photocatalytic ability is observed compared to the single-component Co-TCA or Co-NPy3 frameworks [3].

Electrochemistry MOF synthesis Photocatalysis

Radical Delocalization and EPR Characteristics: NPy3 vs. Triazole-Containing Triphenylamine (TTPA)

Pulsed EPR experiments on the NPy3 radical cation revealed that the unpaired electron is highly delocalized throughout the entire ligand backbone [1]. This extensive delocalization pattern is a direct consequence of the pyridyl substitution on the triphenylamine core and is quantifiably distinct from the delocalization behavior observed in triazole-containing analogs like TTPA (tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine), where the triazole linker alters the electronic coupling between the triarylamine core and the coordination sites [2].

Spectroelectrochemistry EPR spectroscopy MOF characterization

Framework Interpenetration Control via Steric Coligand Modulation

The NPy3 ligand enables systematic control over framework interpenetration degree through simple variation of the dicarboxylate coligand's steric bulk [1]. This tunability is a direct consequence of the NPy3 geometry and coordination preferences. Using less sterically hindered carboxylates (bdc, dmbdc) with NPy3 yields 3-fold interpenetrated 3D networks, whereas employing the bulkier tmbdc ligand results in a non-interpenetrated 3D structure [2]. Importantly, the redox activity of the NPy3 ligand is retained across all three framework types [3].

Crystal engineering MOF design Gas storage

Dual-Functionality in Multi-Component MOFs: Synergistic Photocatalysis

When NPy3 is co-incorporated with H3TCA into a single multi-component MOF (Co-MIX), the material exhibits significantly enhanced photocatalytic performance compared to either single-ligand framework alone [1]. The NPy3 ligand contributes to improved charge separation and extended visible-light harvesting, while H3TCA provides additional photoactive sites [2]. Monoligand frameworks containing only NPy3 or only H3TCA exhibit inferior performance due to lack of this synergistic charge-transfer pathway [3].

Photocatalysis Hydrogen evolution MOF heterostructures

Sensing Performance: NPy3-Based MOF for Sarin Simulant Detection vs. Typical Fluorescent Sensors

Dual-ligand MOFs constructed with NPy3 (TPPA) and amino-functionalized biphenyl dicarboxylates enable through-space charge-transfer (TSCT) based fluorescence sensing of the sarin simulant diethyl chlorophosphate (DCP) [1]. The NPy3 ligand serves as the electron-rich donor in the TSCT mechanism, and upon DCP-induced protonation, pronounced red-shifted fluorescence quenching occurs [2]. While no direct comparator framework data is available in the source, the reported detection limits represent a benchmark for procurement decisions in security sensing applications.

Chemical sensing Nerve agent detection Fluorescence quenching

Crystal Structure Geometry: NPy3 Coordination Flexibility vs. Rigid Tripodal Ligands

Single-crystal X-ray diffraction analysis of Tris(4-(pyridin-4-yl)phenyl)amine dihydrate reveals significant conformational flexibility in the solid state, with dihedral angles between phenyl rings ranging from 63.7(2)° to 80.3(1)° and between phenyl and pyridinyl rings from 10.1(1)° to 41.9(1)° [1]. This structural adaptability distinguishes NPy3 from more rigid tripodal ligands (e.g., 1,3,5-tris(4-pyridyl)benzene) and enables its accommodation of diverse metal coordination geometries and framework topologies [2].

Crystallography MOF topology Ligand design

Optimal Application Scenarios for Tris(4-(pyridin-4-yl)phenyl)amine Based on Quantifiable Performance Data


Multi-Component MOF Synthesis for Enhanced Photocatalytic Hydrogen Evolution

NPy3 is optimally deployed as a co-ligand with H3TCA in Co-based multi-component MOFs for visible-light-driven photocatalytic hydrogen production. The quantifiable 73% improvement in H2 production rate (1187 vs. 687 μmol g⁻¹ h⁻¹) and 69% higher AQE (1.89% vs. 1.12%) compared to H3TCA-only frameworks justify its inclusion in solar fuel research programs seeking to maximize energy conversion efficiency [1]. This scenario is supported by direct head-to-head evidence demonstrating that single-ligand Co-NPy3 and Co-TCA frameworks are both inferior to the mixed-ligand Co-MIX system [2].

Electroactive Framework Design Requiring Controlled Interpenetration

For applications demanding precise control over framework interpenetration (e.g., gas storage, selective separations, or size-exclusion catalysis), NPy3 provides predictable tunability through coligand selection. The documented transition from 3-fold interpenetrated (with bdc or dmbdc) to non-interpenetrated (with tmbdc) networks enables researchers to systematically engineer pore accessibility without compromising the redox activity of the NPy3 core [3]. This property is particularly valuable when procuring ligands for structure-property relationship studies in porous materials.

Spectroelectrochemical Investigation of Charge Delocalization in MOFs

NPy3 is the ligand of choice for fundamental studies of electronic delocalization in framework materials due to its well-characterized radical cation and extensive EPR-documented spin distribution [4]. The one-electron oxidation to a highly delocalized radical, combined with the availability of in situ UV/vis/NIR and EPR spectroelectrochemical protocols, makes NPy3-based frameworks ideal model systems for probing charge-transfer phenomena in electroactive MOFs [5]. Procurement for spectroelectrochemical research is supported by the ligand's demonstrated compatibility with Zn2+, Cu2+, Cu+, Mn2+, and Co2+ frameworks [6].

High-Sensitivity Fluorescent Sensing of Organophosphate Nerve Agent Simulants

NPy3 (as TPPA) serves as the electron-rich donor component in dual-ligand MOFs designed for through-space charge-transfer (TSCT) based detection of sarin simulants. The reported ultralow detection limits (0.017 ppm in solution, 0.04 ppm in vapor) and sub-10-second response times for DCP sensing position NPy3-based frameworks as competitive candidates for security and environmental monitoring applications [7]. The TSCT mechanism, enabled by the NPy3 donor alignment with amino-functionalized acceptors, provides a rational design strategy for procurement in chemical sensor development [8].

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